3-Methoxybut-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybut-2-enoyl chloride is an organic compound with the molecular formula C5H7ClO2 It is a derivative of butenoic acid, where a methoxy group is attached to the second carbon and a chlorine atom is attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxybut-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:
3-Methoxybut-2-enoic acid+SOCl2→3-Methoxybut-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybut-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methoxybut-2-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for specific reactions
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
3-Methoxybut-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-methoxybut-2-enoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the methoxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybut-2-enoic acid: The parent acid of 3-methoxybut-2-enoyl chloride.
3-Methoxybutanoyl chloride: A saturated analogue with a single bond instead of a double bond.
3-Methoxypropionyl chloride: A shorter-chain analogue with similar reactivity.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a double bond, which provides distinct reactivity patterns compared to its saturated or shorter-chain analogues. This combination allows for a broader range of chemical transformations and applications in organic synthesis.
Properties
IUPAC Name |
3-methoxybut-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKCHLPVQJQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712192 |
Source
|
Record name | 3-Methoxybut-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95187-87-4 |
Source
|
Record name | 3-Methoxybut-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.